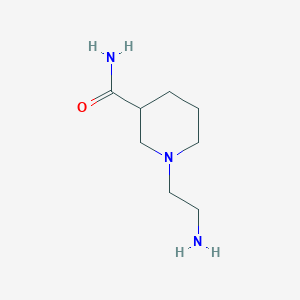

1-(2-Aminoethyl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Aminoethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H17N3O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Mecanismo De Acción

Target of Action

Similar compounds have been found to modulate the trace amine-associated receptor 1 (taar1) .

Mode of Action

Compounds with similar structures have been found to act as agonists for taar1 . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response.

Biochemical Pathways

Taar1 agonists have been found to counteract aberrant behavioral manifestations in various animal models relevant to schizophrenia, including hyperdopaminergic dopamine transporter knockout (dat-ko) rodents .

Result of Action

Taar1 agonists have been found to display a statistically significant and dose-dependent reduction in hyperlocomotion in dat-ko rats . This suggests that such compounds could potentially be used for the treatment of disorders associated with increased dopaminergic function, such as schizophrenia .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(2-Aminoethyl)piperidine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Aminoethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Aplicaciones Científicas De Investigación

1-(2-Aminoethyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- 1-(3-Aminopropyl)piperidine-3-carboxamide

- 1-(2-Aminoethyl)-4-piperidinol

- 1-(2-Aminoethyl)piperazine

Uniqueness

1-(2-Aminoethyl)piperidine-3-carboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

1-(2-Aminoethyl)piperidine-3-carboxamide is a piperidine derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by an aminoethyl group and a carboxamide functional group, has garnered attention in medicinal chemistry due to its interactions with various biological targets and its implications in drug development.

- Molecular Formula : C7H16N2O

- Molar Mass : Approximately 128.22 g/mol

- Structure : The unique arrangement of functional groups in this compound influences its biological activity and reactivity compared to other piperidine derivatives.

Biological Activities

Research indicates that this compound exhibits several important biological activities, including:

- Anticancer Activity : This compound has been studied for its potential to induce apoptosis in cancer cells through various signaling pathways such as the PI3K/Akt pathway. In particular, it has shown promise in targeting breast cancer cells by inhibiting key survival signals, leading to increased apoptosis rates .

- Enzyme Inhibition : this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease. Compounds with similar structures have demonstrated potent AChE inhibitory activity, suggesting potential applications in neurodegenerative disorders .

- Multikinase Inhibition : The compound's structural characteristics allow it to function as a multikinase inhibitor, which is critical for developing therapies targeting multiple pathways involved in cancer progression.

Anticancer Mechanisms

A study highlighted the mechanisms through which piperidine derivatives induce apoptosis in tumor cells. The activation of caspases and the disruption of mitochondrial membrane potential were identified as key factors leading to cell death. Specifically, treatment with piperine (a related compound) resulted in increased levels of cytochrome c in the cytosol of cancer cells, indicating mitochondrial involvement in the apoptotic process .

AChE Inhibition Studies

In vitro studies have shown that certain piperidine derivatives exhibit significant AChE inhibitory activity. For instance, compounds with substitutions similar to those found in this compound demonstrated IC50 values as low as 15.3 nM, indicating strong potential for treating Alzheimer’s disease .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(Piperidin-1-yl)ethanamine dihydrochloride | 100911-49-7 | 0.95 |

| N-(2-Aminoethyl)piperidine | 1001353-92-9 | 0.86 |

| N-(4-Methylpiperidin-1-yl)ethanamine | 902152-76-5 | 0.86 |

| N-(3-Pyridinyl)ethanamine | 7154-73-6 | 0.85 |

| N-(4-Fluorophenyl)ethanamine | 1116-76-3 | 0.84 |

This table illustrates the structural similarities between this compound and other piperidine derivatives, emphasizing its unique properties that contribute to its biological activities.

Propiedades

IUPAC Name |

1-(2-aminoethyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c9-3-5-11-4-1-2-7(6-11)8(10)12/h7H,1-6,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHIPQYZJBJCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCN)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.